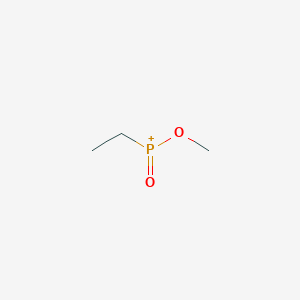![molecular formula C17H16Cl2N2O2 B14695161 N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide CAS No. 23959-52-6](/img/structure/B14695161.png)
N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzylideneamino group attached to a dichlorobenzamide core, with a propan-2-yloxy substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide typically involves a multi-step process:
Formation of Benzylideneamino Intermediate: The initial step involves the condensation of benzaldehyde with an amine to form the benzylideneamino intermediate.
Introduction of Dichlorobenzamide Core: The intermediate is then reacted with 3,5-dichloro-4-hydroxybenzamide under specific conditions to introduce the dichlorobenzamide core.
Attachment of Propan-2-yloxy Group: Finally, the propan-2-yloxy group is introduced through an etherification reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-benzylideneamino]-3,5-dichloro-4-methoxybenzamide
- N-[(E)-benzylideneamino]-3,5-dichloro-4-ethoxybenzamide
Uniqueness
N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
23959-52-6 |
|---|---|
Molekularformel |
C17H16Cl2N2O2 |
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11(2)23-16-14(18)8-13(9-15(16)19)17(22)21-20-10-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22)/b20-10+ |
InChI-Schlüssel |
MPYFFZFBSCXEQJ-KEBDBYFISA-N |
Isomerische SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)N/N=C/C2=CC=CC=C2)Cl |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)NN=CC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)


![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
